N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-18-11-10-14(22-20(25)13-26-15-6-2-1-3-7-15)12-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJEGRDMOXWRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One possible route could include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the hydroxyphenyl moiety.
Introduction of the phenylthioacetamide group: This could be done through a nucleophilic substitution reaction where a phenylthio group is introduced, followed by acylation to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted phenylthioacetamide derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
- (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide: This compound replaces the phenylthio group with a 1-phenyl-3,4-dihydroisoquinoline moiety. It exhibits potent polypharmacological activity, specifically inhibiting monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE) with high selectivity. The dihydroisoquinoline group enhances binding to enzyme active sites through aromatic stacking and hydrogen bonding .
- N-(6-Alkoxybenzo[d]thiazol-2-yl)-2-(heterocyclic)acetamides :
Derivatives such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide feature triazole, imidazole, or tetrazole substituents. These heterocycles modulate electronic properties and solubility, with triazole derivatives showing enhanced antimicrobial and anticancer activities compared to simpler acetamides . - 2-((3-(4-Methoxybenzyl)-4-oxopyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide :
The pyrimidinylthio group in this compound confers strong kinase (CK1) inhibitory activity, highlighting the role of sulfur-containing substituents in targeting ATP-binding pockets .
Functional Analogues with Thioether Linkages
- 2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide :
This triazole-thioether hybrid demonstrates anti-inflammatory and analgesic properties, with the benzothiazole and thioether groups synergistically enhancing COX-2 inhibition . - N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives: Substitution of the benzothiazole core with a thiazole ring and addition of fluorophenyl or methoxyphenyl groups alter binding kinetics. For example, GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) shows nanomolar affinity for kinase targets .
Key Findings :
- The phenylthio group in the target compound may enhance lipophilicity and membrane permeability compared to hydroxyl or alkoxy substituents .
- Thioether-linked derivatives (e.g., triazole-thioethers) exhibit superior anti-inflammatory activity over non-sulfur analogues, suggesting the thio group’s role in redox modulation .
- MAO-B inhibition is strongly associated with bulky aromatic substituents (e.g., dihydroisoquinoline, phenylthio), which occupy hydrophobic pockets in the enzyme’s active site .
Pharmacological Implications
Its structural distinctiveness from dihydroisoquinoline or triazole derivatives may reduce off-target effects while retaining high potency. Further studies should explore its solubility profile and in vivo stability to validate these hypotheses.
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a 4-hydroxyphenyl group and a phenylthio acetamide. The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole core, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The final step involves forming the thioacetamide linkage under controlled conditions using reagents like thionyl chloride and thiourea.
Antimicrobial Properties
Research indicates that derivatives of benzo[d]thiazole, including this compound, exhibit significant antimicrobial activity against various bacterial and fungal strains. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to high inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant antifungal activity |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific enzymes or modulation of signaling pathways related to cell survival and proliferation .
Molecular docking studies suggest that this compound interacts with various protein targets, influencing their activity and function. This interaction may lead to the downregulation of oncogenic pathways, making it a candidate for further development as an anticancer agent .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Modulation : It can modulate receptor functions, potentially influencing cellular responses to growth factors.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, leading to cell death .
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives against a panel of microbial strains. The results indicated that modifications to the phenylthio group enhanced antimicrobial potency, with some derivatives showing IC50 values below 10 µg/mL against resistant strains.
- Anticancer Studies : In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. Further analysis revealed increased levels of apoptosis markers such as caspases 3 and 9 .
Q & A
Q. What are the critical structural features of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide, and how do they influence its biological activity?
The compound comprises three key regions: (1) a benzo[d]thiazole ring, known for intercalating with DNA or inhibiting kinases; (2) a 4-hydroxyphenyl group, which enhances solubility and hydrogen-bonding capacity; and (3) a phenylthioacetamide moiety, contributing to redox activity and sulfur-mediated interactions. These features collectively enable interactions with biological targets like enzymes or nucleic acids, as seen in structurally similar thiazole derivatives .
Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?
Synthesis typically involves multi-step reactions, including condensation of benzo[d]thiazole precursors with activated acetamide derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve reactant solubility and reaction kinetics .
- Catalysts : Lewis acids (e.g., AlCl₃) facilitate electrophilic substitutions on aromatic rings .
- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation . Purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. How can researchers confirm the compound’s structural integrity and purity?
Standard characterization methods include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic proton environments.
- Mass spectrometry (HRMS) : For molecular weight confirmation.
- HPLC : To assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
SAR strategies include:
- Substituent variation : Modifying the hydroxyphenyl group (e.g., halogenation, methylation) to assess bioactivity changes. For example, replacing the hydroxyl group with methoxy in analogs reduces solubility but enhances membrane permeability .
- Functional group swaps : Replacing the phenylthio group with sulfonyl or alkylthio moieties to study redox stability .
- Biological assays : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) to identify potency trends .
Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?
Contradictions may arise from assay conditions or impurity artifacts. Mitigation strategies:
- Standardized protocols : Use identical cell lines, incubation times, and serum concentrations.
- Dose-response validation : Repeat assays with independent synthetic batches.
- Metabolite profiling : LC-MS to rule out degradation products .
Q. What mechanistic studies are recommended to elucidate its mode of action in anticancer applications?
- Kinase inhibition assays : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization.
- DNA interaction studies : Circular dichroism or ethidium bromide displacement assays to test intercalation.
- Apoptosis markers : Flow cytometry for caspase-3/7 activation and Annexin V staining .
Methodological and Analytical Considerations
Q. How should researchers address stability challenges during in vitro and in vivo studies?
- Storage : Protect from light at -20°C in amber vials to prevent photodegradation.
- Buffered solutions : Use pH 7.4 PBS for solubility; avoid prolonged exposure to basic conditions (>pH 9) to prevent hydrolysis .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
